Gra EX-25 -

Gra EX-25

Catalog Number: EVT-269828
CAS Number:
Molecular Formula: C29H36F3N3O5
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRA Ex-25 is a glucagon receptor (GCGR) antagonist (IC50s = 55 and 56 nM for the human and rat receptors, respectively). It inhibits adenylate cyclase activity induced by glucagon with a Ki value of 254 nM. GRA Ex-25 (3 mg/kg, i.v.) reduces glucagon-induced increases in blood glucose levels in rats.
GRA Ex-25 is an inhibitor of glucagon receptor. Inhibiting the interaction between glucagon and its receptor has been reported to control hepatic glucose overproduction and thus GCGR has evolved as an attractive therapeutic target for the treatment of type II diabetes mellitus.
Synthesis Analysis

The synthesis of Gra EX-25 can be approached through various methods commonly used in organic chemistry. These methods may include:

  • Polymerization: If Gra EX-25 is a polymer, it could be synthesized through techniques like radical polymerization or condensation polymerization.
  • Chemical Modification: Existing compounds may undergo chemical modifications to yield Gra EX-25. This could involve functional group transformations or grafting reactions.

Technical details regarding the synthesis process would typically include reaction conditions such as temperature, pressure, catalysts, and solvents used during the synthesis.

Molecular Structure Analysis

The molecular structure of Gra EX-25 is critical for understanding its properties and behavior. This analysis would involve:

  • Structural Formula: A detailed representation of the compound's molecular structure, including bond types and connectivity.
  • Data: Information such as molecular weight, empirical formula, and stereochemistry would be essential for a comprehensive understanding of the compound.
Chemical Reactions Analysis

Gra EX-25 may participate in various chemical reactions depending on its functional groups. Possible reactions include:

  • Substitution Reactions: If Gra EX-25 contains reactive functional groups, it could undergo nucleophilic or electrophilic substitutions.
  • Addition Reactions: Unsaturated bonds in the compound might allow for addition reactions with reagents like hydrogen or halogens.

Technical details would involve reaction mechanisms, conditions (temperature, solvent), and yields.

Mechanism of Action

Understanding the mechanism of action for Gra EX-25 involves exploring how it interacts at a molecular level with other substances. This process may include:

  • Interaction Pathways: Identifying how Gra EX-25 binds to receptors or other molecular targets.
  • Data: Quantitative data on binding affinities, reaction kinetics, or biological activity would provide insights into its mechanism.
Physical and Chemical Properties Analysis

The physical and chemical properties of Gra EX-25 are crucial for predicting its behavior in various environments:

  • Physical Properties:
    • Melting Point
    • Boiling Point
    • Solubility
    • Density
    • Color and Appearance
  • Chemical Properties:
    • Stability under different conditions (pH, temperature)
    • Reactivity with common reagents
    • Toxicity or safety profiles

Relevant data from experimental analyses would support these properties.

Applications

Gra EX-25 has potential scientific applications that may span various fields:

  • Material Science: Could be used in developing new materials with specific properties.
  • Pharmaceuticals: If biologically active, it might serve as a drug candidate or therapeutic agent.
  • Environmental Science: Applications in pollution control or remediation techniques.
Introduction to Glucagon Receptor Antagonism

Role of Glucagon Signaling in Metabolic Homeostasis

Glucagon, a 29-amino-acid peptide hormone secreted by pancreatic α-cells, functions as the primary counter-regulatory hormone to insulin in systemic glucose control. Its hepatic actions are mediated through binding to the glucagon receptor (GCGR), a class B G protein-coupled receptor (GPCR) abundantly expressed on hepatocyte membranes. GCGR activation triggers Gαs-mediated adenylate cyclase stimulation, elevating intracellular cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity. This cascade promotes hepatic glycogenolysis and gluconeogenesis – the two fundamental processes responsible for maintaining interprandial glucose availability. Beyond glycemic regulation, glucagon signaling influences multiple metabolic pathways:

  • Amino Acid Metabolism: Glucagon accelerates hepatic amino acid clearance and ureagenesis, establishing a liver-α-cell axis where hyperaminoacidemia stimulates glucagon secretion, which in turn regulates amino acid catabolism [3] [10].
  • Lipid Handling: Acute glucagon exposure stimulates hepatic fatty acid oxidation while inhibiting de novo lipogenesis, though chronic hyperglucagonemia may contribute to dyslipidemia in metabolic disorders [10].
  • Energy Expenditure: Glucagon receptor agonism increases thermogenesis and energy expenditure, suggesting broader metabolic impacts beyond hepatic glucose output [3].

Dysregulated glucagon secretion – specifically paradoxical postprandial hyperglucagonemia – is a hallmark of type 2 diabetes (T2D) and contributes significantly to fasting and postprandial hyperglycemia. This pathological elevation overwhelms insulin-mediated glucose disposal, establishing glucagon receptor antagonism as a rational therapeutic strategy [3] [10].

Table 1: Metabolic Actions of Glucagon Receptor Signaling

Metabolic PathwayEffect of Glucagon SignalingPhysiological Consequence
Glycogen MetabolismGlycogen phosphorylase activationRapid hepatic glucose release
GluconeogenesisIncreased PEPCK, G6Pase activitySustained glucose production
Amino Acid FluxEnhanced ureagenesis & catabolismPlasma amino acid lowering
Lipid MetabolismIncreased FAO, inhibited lipogenesisAcute lipid lowering
Energy HomeostasisElevated thermogenesisIncreased metabolic rate

Therapeutic Targeting of Glucagon Receptors in Metabolic Disorders

Pharmacological inhibition of the glucagon receptor represents a mechanistically distinct approach to T2D management, directly countering pathological hyperglucagonemia. Preclinical validation emerged from studies demonstrating that genetic ablation of GCGR in mice produces normoglycemia despite insulin deficiency and confers resistance to diabetes induction. Early-generation peptide-based antagonists (e.g., glucagon monoclonal antibodies) proved effective glucose-lowering agents but faced development hurdles due to off-target effects, immunogenicity, or hepatic enzyme elevations. Small molecule GCGR antagonists (GRAs) offer advantages in oral bioavailability and tissue-specific distribution. Their therapeutic rationale includes:

  • Glycemic Control: Direct suppression of excessive hepatic glucose production, addressing a primary defect in T2D [10].
  • Body Weight Effects: Unlike insulin or insulin secretagogues, GRAs avoid weight gain due to glucagon’s anorexigenic properties [3].
  • α-cell Plasticity: Chronic GCGR blockade enhances pancreatic GLP-1 production via increased prohormone convertase 1 (PC1) expression in α-cells, providing complementary incretin activity [3].
  • Synergy with GLP-1RAs: The biological interplay between glucagon suppression and GLP-1 agonism underpins the efficacy of co-agonist therapies (e.g., tirzepatide, retatrutide), positioning selective GRAs as potential components of multimodal treatment [9].

However, challenges persist, including compensatory hyperglucagonemia, potential LDL-cholesterol elevation, and risk of fatty liver with chronic use – necessitating highly selective inhibitors with optimized pharmacokinetic profiles [10].

Rationale for Developing GRA EX-25 as a Selective Inhibitor

GRA EX-25 (chemical name: 3-[[4-[[(4-tert-butylcyclohexyl)-[[4-(trifluoromethoxy)phenyl]carbamoyl]amino]methyl]benzoyl]amino]propanoic acid; CAS: 307983-31-9) emerged as a potent, selective small-molecule antagonist designed to overcome limitations of earlier GRAs. Its development was guided by structural insights into the human glucagon receptor’s orthosteric binding pocket and the need for species cross-reactivity during preclinical testing. Key structural features enabling its pharmacology include:

  • High-Potency Binding: GRA EX-25 exhibits balanced affinity for human (IC₅₀ = 55 nM) and rat (IC₅₀ = 56 nM) glucagon receptors, facilitating translational studies [1] [4].
  • Selectivity Profile: Demonstrates >100-fold selectivity over related class B GPCRs (e.g., GLP-1R, GIPR) in radioligand binding assays, minimizing off-target endocrine disruption [1] [4].
  • Optimized Physicochemical Properties: Molecular weight (563.61 g/mol), calculated LogP, and presence of a carboxylic acid moiety enhance liver exposure while limiting CNS penetration, focusing action on hepatic GCGR [4] [6].

Table 2: Biochemical and Pharmacological Profile of GRA EX-25

ParameterValueExperimental Context
Molecular FormulaC₂₉H₃₆F₃N₃O₅Confirmed by mass spectrometry
Human GCGR IC₅₀55 nMCell-based adenylate cyclase inhibition [1]
Rat GCGR IC₅₀56 nMCell-based adenylate cyclase inhibition [1] [4]
Human GCGR Binding Kᵢ63 nMRadioligand displacement assay [1] [4]
Solubility (DMSO)≥ 32 mg/mL (56.78 mM)Kinetic solubility assay [1]

In vitro characterization confirmed GRA EX-25’s mechanism as a competitive inhibitor, effectively displacing native glucagon from its receptor and suppressing glucagon-induced cAMP accumulation in human hepatocyte-derived cells (Kᵢ = 254 nM for adenylate cyclase inhibition) [1]. In vivo proof-of-concept was established in rat models, where intravenous administration (3 mg/kg) potently blocked exogenous glucagon-induced hyperglycemia, confirming target engagement and hepatic glucose output suppression [1] [4]. This specific inhibition of pathological glucagon signaling – without complete receptor ablation – preserves glucagon’s necessary physiological roles in amino acid catabolism and potentially mitigates risks associated with chronic GCGR inactivation.

Table 3: Key Structural Elements of GRA EX-25 and Their Functional Roles

Structural FeatureRole in Pharmacology
4-tert-butylcyclohexyl groupHydrophobic interaction with transmembrane domain 6 (TM6) of GCGR, conferring binding affinity
Trifluoromethoxyphenyl carbamoyl moietyπ-π stacking with Phe₃₈₈ of GCGR; fluorine atoms enhance membrane permeability
Central urea linkageHydrogen bonding with Gln₂₃₇ and Asp₃₈₅ residues, critical for competitive inhibition
Propanoic acid terminusEnhances aqueous solubility and directs hepatic uptake via OATP transporters

Properties

Product Name

Gra EX-25

IUPAC Name

3-[[4-[[(4-tert-butylcyclohexyl)-[[4-(trifluoromethoxy)phenyl]carbamoyl]amino]methyl]benzoyl]amino]propanoic acid

Molecular Formula

C29H36F3N3O5

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C29H36F3N3O5/c1-28(2,3)21-8-12-23(13-9-21)35(27(39)34-22-10-14-24(15-11-22)40-29(30,31)32)18-19-4-6-20(7-5-19)26(38)33-17-16-25(36)37/h4-7,10-11,14-15,21,23H,8-9,12-13,16-18H2,1-3H3,(H,33,38)(H,34,39)(H,36,37)

InChI Key

BZXMLCVDKDXRQY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)N(CC2=CC=C(C=C2)C(=O)NCCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

GRA Ex-25; GRA Ex 25; GRA Ex25; GRAEx-25; GRAEx 25; GRAEx25.

Canonical SMILES

CC(C)(C)C1CCC(CC1)N(CC2=CC=C(C=C2)C(=O)NCCC(=O)O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.